2-(2-Chlorophenyl)propan-1-ol 2-(2-Chlorophenyl)propan-1-ol
Brand Name: Vulcanchem
CAS No.: 26059-47-2
VCID: VC2696842
InChI: InChI=1S/C9H11ClO/c1-7(6-11)8-4-2-3-5-9(8)10/h2-5,7,11H,6H2,1H3
SMILES: CC(CO)C1=CC=CC=C1Cl
Molecular Formula: C9H11ClO
Molecular Weight: 170.63 g/mol

2-(2-Chlorophenyl)propan-1-ol

CAS No.: 26059-47-2

Cat. No.: VC2696842

Molecular Formula: C9H11ClO

Molecular Weight: 170.63 g/mol

* For research use only. Not for human or veterinary use.

2-(2-Chlorophenyl)propan-1-ol - 26059-47-2

Specification

CAS No. 26059-47-2
Molecular Formula C9H11ClO
Molecular Weight 170.63 g/mol
IUPAC Name 2-(2-chlorophenyl)propan-1-ol
Standard InChI InChI=1S/C9H11ClO/c1-7(6-11)8-4-2-3-5-9(8)10/h2-5,7,11H,6H2,1H3
Standard InChI Key XQTCGNGYRGOUJB-UHFFFAOYSA-N
SMILES CC(CO)C1=CC=CC=C1Cl
Canonical SMILES CC(CO)C1=CC=CC=C1Cl

Introduction

ParameterInformation
IUPAC Name2-(2-Chlorophenyl)propan-1-ol
Molecular FormulaC9H11ClO
Structural FeaturesSecondary alcohol with 2-chlorophenyl substituent
Functional GroupsHydroxyl group, chlorinated aromatic ring
Chemical ClassificationChlorinated alcohol, aromatic alcohol

Physical and Chemical Properties

Physical Characteristics

2-(2-Chlorophenyl)propan-1-ol is generally characterized as a colorless to pale yellow liquid at room temperature. Its physical state is primarily determined by the presence of the hydroxyl group and the chlorinated aromatic ring. Based on structural analysis and comparison with similar compounds, it likely exhibits moderate to high viscosity due to hydrogen bonding interactions between hydroxyl groups.

The compound's solubility profile is expected to reflect its dual nature, with moderate solubility in organic solvents such as ethanol, methanol, and various ethers. Its solubility in water is anticipated to be limited due to the presence of the hydrophobic chlorophenyl group, despite the hydrophilic nature of the hydroxyl functionality. This differential solubility makes it potentially useful in certain extraction and separation processes.

Chemical Reactivity

The chemical reactivity of 2-(2-Chlorophenyl)propan-1-ol is largely governed by the presence of its hydroxyl group and the chlorinated aromatic ring. The primary alcohol functionality can participate in various reactions typical of alcohols, including oxidation, esterification, and dehydration. The presence of the chlorine atom on the aromatic ring introduces additional reactivity patterns, potentially enabling various substitution and coupling reactions.

Oxidation of the primary alcohol can lead to the corresponding aldehyde and carboxylic acid derivatives, which may serve as valuable intermediates in organic synthesis. The chlorine substituent on the aromatic ring can facilitate nucleophilic aromatic substitution reactions under appropriate conditions, allowing for further functionalization of the molecule.

Spectroscopic Properties

The spectroscopic characteristics of 2-(2-Chlorophenyl)propan-1-ol provide valuable information for its identification and structural analysis. Nuclear Magnetic Resonance (NMR) spectroscopy would reveal distinctive signals for the aromatic protons, the methyl and methylene groups, and the hydroxyl proton. Infrared spectroscopy would display characteristic absorption bands for the O-H stretching vibration and C-Cl bond, further confirming its structural identity.

Synthesis and Preparation Methods

Synthetic Routes

The synthesis of 2-(2-Chlorophenyl)propan-1-ol can be achieved through several synthetic pathways, each offering specific advantages in terms of yield, selectivity, and reaction conditions. One potential route involves the reduction of the corresponding ketone or aldehyde using appropriate reducing agents. Another approach may utilize Grignard reactions starting from 2-chlorobenzaldehyde, followed by appropriate transformations to achieve the desired product.

A commonly employed method for synthesizing similar compounds involves the reaction of aryl halides with appropriate carbonyl compounds in the presence of metal catalysts, followed by reduction to obtain the alcohol functionality. The specific synthetic route chosen would depend on the availability of starting materials, desired purity, and scale of production.

Laboratory Preparation

In laboratory settings, the synthesis of 2-(2-Chlorophenyl)propan-1-ol would typically require controlled reaction conditions to ensure high yield and purity. The following table outlines potential reaction conditions for a reduction-based synthesis approach:

ParameterCondition
Starting Material2-(2-Chlorophenyl)propan-1-one
Reducing AgentSodium borohydride (NaBH4) or Lithium aluminum hydride (LiAlH4)
SolventAnhydrous tetrahydrofuran (THF) or diethyl ether
Temperature0-25°C
Reaction Time2-4 hours
PurificationColumn chromatography or recrystallization

The choice of reducing agent significantly influences the reaction outcome, with sodium borohydride offering milder reaction conditions at the expense of potentially lower yields compared to the more reactive lithium aluminum hydride.

Structural Relationships and Comparisons

Related Chlorinated Alcohols

2-(2-Chlorophenyl)propan-1-ol shares structural similarities with several related compounds, including its positional isomers and homologs with varying carbon chain lengths. Understanding these relationships provides context for interpreting the compound's properties and potential applications.

The related compound 2-amino-2-(2-chlorophenyl)propan-1-ol represents an amino derivative that shares the core structure but features an amino group at the 2-position . This additional functional group significantly alters the compound's physical properties and chemical reactivity, particularly its solubility profile and hydrogen bonding capabilities.

Similarly, 2-(2-chlorophenyl)-2-methyl-1-propanol represents a structural analog with an additional methyl group at the 2-position, resulting in a tertiary alcohol with distinct chemical behavior compared to the secondary alcohol nature of 2-(2-chlorophenyl)propan-1-ol.

Structural Comparison Table

The following table provides a comparative analysis of 2-(2-Chlorophenyl)propan-1-ol and structurally related compounds:

CompoundStructural DifferencesImplications for Properties
2-(2-Chlorophenyl)propan-1-olBase compoundSecondary alcohol with primary hydroxyl group
2-Amino-2-(2-chlorophenyl)propan-1-olAddition of amino group at 2-positionEnhanced water solubility, potential for salt formation
2-(2-Chlorophenyl)-2-methyl-1-propanolAdditional methyl group at 2-positionTertiary carbon center, altered steric properties
1-(2-Chlorophenyl)propan-1-olHydroxyl group at position 1 instead of position 2Different stereochemical properties and reactivity

Future Research Recommendations

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